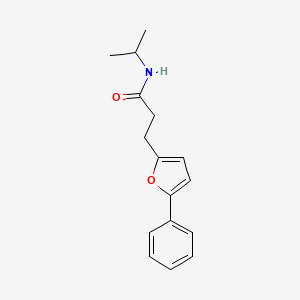
N-isopropyl-3-(5-phenyl-2-furyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IPPF is a synthetic compound that belongs to the class of amides. It was first synthesized in 2001 by researchers at the University of Michigan, and since then, it has gained significant attention in the scientific community. IPPF is known to possess analgesic and anti-inflammatory properties, and it has been studied extensively for its potential applications in pain management and drug addiction research.
作用機序
The mechanism of action of IPPF is not fully understood. However, studies have shown that it acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. By inhibiting FAAH, IPPF increases the levels of endocannabinoids in the body, which can reduce pain and inflammation.
Biochemical and physiological effects:
IPPF has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce pain and inflammation, and it may also have neuroprotective effects. Additionally, IPPF has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the main advantages of using IPPF in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, IPPF has been shown to be effective in reducing pain and inflammation in animal models, which makes it a promising candidate for further research in pain management. However, one of the limitations of using IPPF in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several potential future directions for research on IPPF. One area of research is to further investigate its potential applications in pain management. Additionally, more research is needed to fully understand the mechanism of action of IPPF, which could lead to the development of more targeted treatments for pain and inflammation. Finally, IPPF may have potential applications in drug addiction research, and further studies are needed to explore this possibility.
合成法
The synthesis of IPPF involves the reaction of 5-phenyl-2-furanecarboxylic acid with isopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified via column chromatography to obtain pure IPPF.
科学的研究の応用
IPPF has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is pain management. Studies have shown that IPPF can effectively reduce pain in animal models of acute and chronic pain. Additionally, IPPF has been studied for its potential applications in drug addiction research. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
特性
IUPAC Name |
3-(5-phenylfuran-2-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)17-16(18)11-9-14-8-10-15(19-14)13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKDVJPHFZIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)

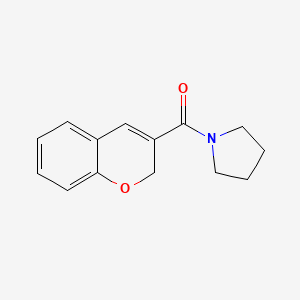
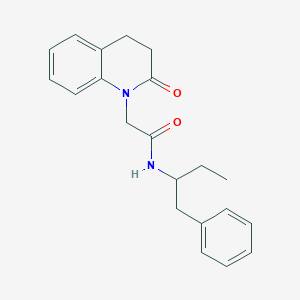
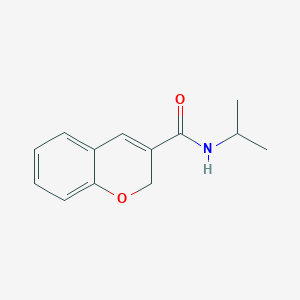
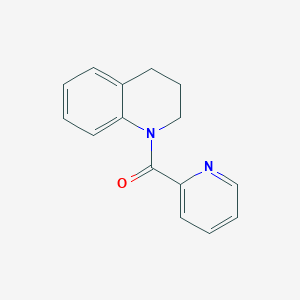
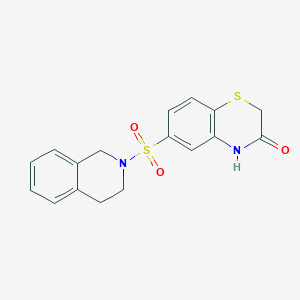
![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)
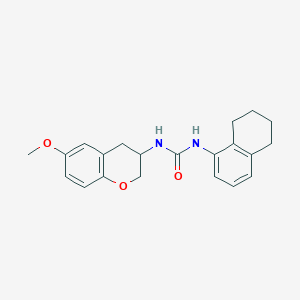
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)